molecular formula C20H22FNO3S2 B2926033 2-(benzylsulfanyl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 1448073-59-3

2-(benzylsulfanyl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2926033
CAS No.: 1448073-59-3
M. Wt: 407.52
InChI Key: GCBWMTAGSTZQAK-UHFFFAOYSA-N
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Description

This compound features a piperidin-1-yl core substituted with a 4-fluorobenzenesulfonyl group at the 4-position and a benzylsulfanyl moiety attached to the ethanone scaffold. Its synthesis likely involves amination or sulfonylation steps, analogous to related piperidine derivatives .

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3S2/c21-17-6-8-18(9-7-17)27(24,25)19-10-12-22(13-11-19)20(23)15-26-14-16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWMTAGSTZQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈FNO₂S₂
  • Molecular Weight : Approximately 357.47 g/mol

The compound features a piperidine ring, a benzylsulfanyl group, and a fluorobenzenesulfonyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity : Similar derivatives have shown potential against hepatitis B virus (HBV) and other RNA viruses .
  • Antimicrobial Properties : Compounds containing sulfanyl and sulfonyl groups often demonstrate significant antimicrobial effects.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are essential for evaluating therapeutic potential.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The sulfanyl group may interact with thiol-containing enzymes or proteins, altering their function.
  • The piperidine ring could facilitate binding to specific receptors or enzymes involved in viral replication or cell signaling pathways.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (µM)Reference
Compound 1iAnti-HBV1.63
Compound AAntimicrobial5.00
Compound BCytotoxicity (HeLa)10.00

Case Study 1: Antiviral Activity Against HBV

A study evaluated the antiviral properties of related oxadiazole derivatives against HBV. One compound demonstrated an EC50 value comparable to lamivudine, indicating significant antiviral efficacy without cytotoxic effects . This suggests that derivatives of the target compound may also exhibit similar antiviral properties.

Case Study 2: Antimicrobial Efficacy

Another study focused on compounds with structural similarities to assess their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives were effective in inhibiting bacterial growth, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Research Findings

Recent investigations into the biological activities of benzylsulfanyl derivatives have revealed promising results:

  • Antiviral Studies : Compounds similar to this compound have been shown to inhibit viral antigen expression and reduce virion production effectively.
  • Cytotoxicity Assessments : Preliminary cytotoxicity assays indicate that certain structural modifications can enhance selective toxicity towards cancer cells while minimizing effects on normal cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of analogous compounds:

Compound Name Key Substituents Molecular Weight Biological Activity Synthesis Method References
Target Compound :
2-(Benzylsulfanyl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one
- 4-(4-Fluorobenzenesulfonyl)piperidine
- Benzylsulfanyl-ethanone
~423.5 (C20H20FNO3S2) Not explicitly reported; inferred antifungal/anthelmintic potential Likely via sulfonylation and coupling
1-[4-(4-Methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one (BG16132) - 4-Methoxybenzenesulfonyl
- Isopropylphenoxy-ethanone
431.5 Not reported; structural analog for fungicide development Methoxy-sulfonylation and phenoxy coupling
2-[(4-Fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one - 4-Fluorophenylsulfanyl
- Oxadiazole-piperidine
387.4 Not reported; oxadiazole suggests antimicrobial potential Oxadiazole cyclization and sulfanyl coupling
(R)-2-(4-Methoxyphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6f) - Thiazolylpyridine-piperidine
- Methoxyphenoxy
~424.3 (C22H24N2O3S) Anthelmintic activity (low micromolar IC50) Pd-catalyzed coupling
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (5) - Bromophenyl
- Unsubstituted piperidine
~280.2 (C13H16BrNO) Intermediate for diazo transfer reactions Transesterification and amination

Key Research Findings

The benzylsulfanyl group increases lipophilicity relative to the oxadiazole in ’s compound, which may favor blood-brain barrier penetration .

Biological Activity Trends :

  • Piperidine-thiazole derivatives (e.g., 6f) exhibit anthelmintic activity, suggesting that the target compound’s piperidine-sulfonyl scaffold could be repurposed for similar applications .
  • Fungicidal activity is reported for piperidine derivatives with sulfonyl or heterocyclic substituents (e.g., ), aligning with the target compound’s structural motifs .

Synthetic Challenges :

  • Bromophenyl analogs () require diazo transfer reactions, whereas sulfonylated derivatives (e.g., BG16132) involve milder sulfonylation steps .

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